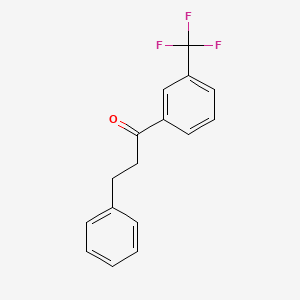
3-Phenyl-3'-trifluoromethylpropiophenone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds related to 3-Phenyl-3'-trifluoromethylpropiophenone involves several steps and different chemical reactions. For instance, a novel fluorinated aromatic diamine monomer was synthesized by coupling a trifluoromethyl-substituted acetophenone with 4-nitrophenyl phenyl ether, followed by reduction with iron and hydrochloric acid . Another synthesis approach for a related compound, 3-trifluoromethyl phenol, was optimized through a series of reactions starting from trifluoromethyl benzene, involving nitration, reduction, diazotization, and hydrolysis, leading to improved yield and purity .
Molecular Structure Analysis
The molecular structure of compounds with trifluoromethyl groups is significantly influenced by the presence of these groups. For example, the introduction of a pentakis(trifluoromethyl)phenyl group results in a sterically crowded and electron-withdrawing moiety, which can lead to a distorted aromatic ring due to steric crowding . This distortion can affect the reactivity and physical properties of the molecule.
Chemical Reactions Analysis
The chemical reactivity of phenolic compounds with trifluoromethyl groups can be quite diverse. Electrophilic aromatic ring trifluoromethylthiolation of phenols has been achieved using N-trifluoromethylsulfanyl aniline in the presence of promoters like BF3·Et2O or triflic acid, leading to para-selective functionalization . Additionally, the introduction of a hydroxy group at the para position of N-arylamides has been accomplished using phenyliodine(III) bis(trifluoroacetate), with the reaction outcome depending on the nature of the acyl and phenyl substituents .
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorinated compounds are often characterized by high thermal stability and solubility in polar organic solvents. For instance, fluorinated polyimides derived from the synthesized diamine mentioned earlier exhibit good thermal stability with high glass transition temperatures and mechanical properties, as well as solubility in various organic solvents . The introduction of trifluoromethyl groups can also significantly increase the acidity of phenolic compounds, as seen in the synthesis of pentakis(trifluoromethyl)phenol and related compounds .
Relevant Case Studies
Case studies involving the use of these compounds in various reactions provide insight into their practical applications. For example, the photolysis of 3-phenylpropiophenones in the presence of a pyrylium salt leads to a variety of products through electron transfer photofragmentation, demonstrating the potential for synthetic applications . Another case study involves the palladium-catalyzed reaction of 2-hydroxy-2-methylpropiophenone with aryl bromides, resulting in multiple arylations and the formation of complex products .
Applications De Recherche Scientifique
Hydroxyaryne Precursors and Aryne Chemistry
A study by Yong-Ju Kwon et al. (2017) introduced 3-Hydroxy-2-(trialkylsilyl)phenyl triflates as versatile hydroxyaryne precursors, which are base-activated aryne precursors. These compounds, through a C-sp2-to-O 1,3-Brook rearrangement, facilitated the generation of highly regioselective phenol derivatives. Such research underscores the utility of hydroxyaryne precursors in synthesizing complex organic molecules, potentially offering insights into the synthetic versatility of "3-Phenyl-3'-trifluoromethylpropiophenone" in similar organic transformations (Kwon et al., 2017).
DNA Binding and Antioxidant Activities
Research by F. Rasool et al. (2021) on the synthesis of chalcones, structurally similar to "3-Phenyl-3'-trifluoromethylpropiophenone," revealed their strong interaction with Salmon sperm DNA (SS-DNA) through intercalation mode. The study also highlighted the compounds' urease inhibition and antioxidant potential. These findings point to the possible applications of "3-Phenyl-3'-trifluoromethylpropiophenone" in medicinal chemistry, particularly in the development of therapeutic agents with DNA-binding capabilities and antioxidant properties (Rasool et al., 2021).
Renewable Building Blocks for Polymer Synthesis
Acerina Trejo-Machin et al. (2017) explored phloretic acid, a phenolic compound related in function to phenylpropanoids, as a renewable building block for polybenzoxazine synthesis. This study suggests the potential of "3-Phenyl-3'-trifluoromethylpropiophenone" in creating advanced materials, especially in designing environmentally friendly polymers with enhanced thermal and mechanical properties (Trejo-Machin et al., 2017).
Electrophilic Cyclization and Organic Synthesis
A. Recchi et al. (2020) described a selenium-promoted electrophilic cyclization of arylpropiolamides, leading to the synthesis of 3-organoselenyl spiro[4,5]trienones. This research demonstrates the complex reactions that fluorinated phenyl compounds can undergo, suggesting that "3-Phenyl-3'-trifluoromethylpropiophenone" might also participate in novel cyclization reactions to generate unique organic structures with potential pharmaceutical applications (Recchi et al., 2020).
Propriétés
IUPAC Name |
3-phenyl-1-[3-(trifluoromethyl)phenyl]propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F3O/c17-16(18,19)14-8-4-7-13(11-14)15(20)10-9-12-5-2-1-3-6-12/h1-8,11H,9-10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOKMVXWUMBDRMJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)C2=CC(=CC=C2)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10643987 |
Source


|
| Record name | 3-Phenyl-1-[3-(trifluoromethyl)phenyl]propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10643987 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Phenyl-3'-trifluoromethylpropiophenone | |
CAS RN |
67082-01-3 |
Source


|
| Record name | 3-Phenyl-1-[3-(trifluoromethyl)phenyl]propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10643987 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

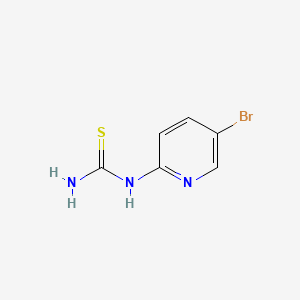
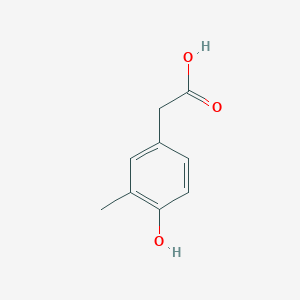
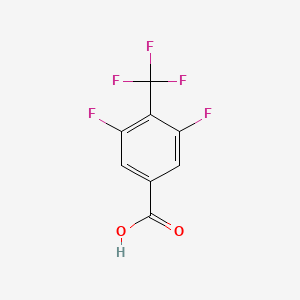
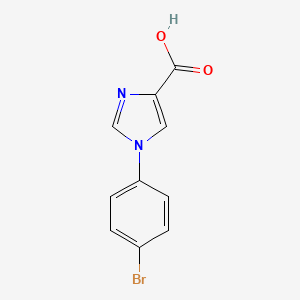
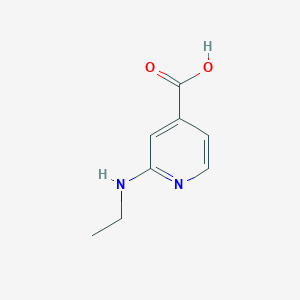
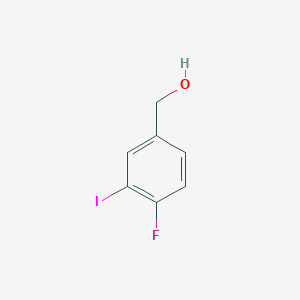
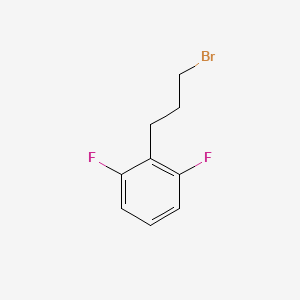
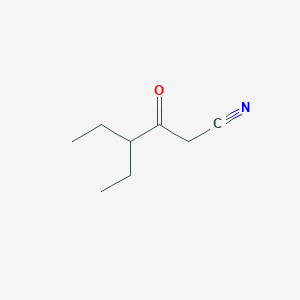

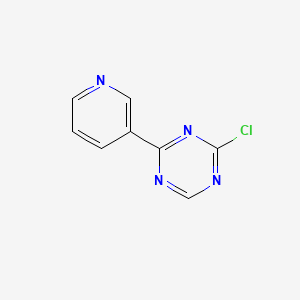


![tert-Butyl 2-(hydroxymethyl)-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B1343376.png)
